molecular formula C14H19NO4 B3166566 tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-33-5

tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3166566
CAS No.: 912762-33-5
M. Wt: 265.3 g/mol
InChI Key: WVEMSQHRMOUOBW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is often used in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate electrophile. One common method is the reaction of tert-butyl carbamate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of tert-butyl carbamate and 3-methoxybenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines can replace the methoxy group.

Common Reagents and Conditions:

    Acids (e.g., HCl, CF3COOH): Used for hydrolysis and deprotection reactions.

    Bases (e.g., NaOH, KOH): Used for hydrolysis and nucleophilic substitution reactions.

    Reducing Agents (e.g., NaBH4): Used for reduction reactions.

Major Products Formed:

    Hydrolysis: tert-Butyl carbamate and 3-methoxybenzoic acid.

    Reduction: tert-Butyl N-[2-(3-methoxyphenyl)-2-hydroxyethyl]carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.

    Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be easily removed under acidic conditions, revealing the free amine for further reactions. The stability of the carbamate group under various conditions makes it a valuable tool in organic synthesis.

Comparison with Similar Compounds

  • tert-Butyl N-(3-amino-4-methoxyphenyl)carbamate
  • tert-Butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
  • tert-Butyl carbamate

Comparison:

  • Stability: tert-Butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate is more stable under acidic conditions compared to some other carbamates.
  • Reactivity: The presence of the methoxy group can influence the reactivity of the compound in substitution reactions.
  • Applications: While similar compounds are used as protecting groups, this compound is particularly favored in peptide synthesis due to its stability and ease of removal.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEMSQHRMOUOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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